2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Overview
Description
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is an organic compound with the molecular formula C10H11F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a phenoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol typically involves the reaction of 2,2,2-trifluoroethanol with a phenoxy compound. One common method includes the O-alkylation of 2-nitrochlorobenzene, followed by reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . Another method involves the reaction of 2-[2,2,2-(trifluoroethoxy)-phenol with ethylene carbonate in the presence of an alkali and an organic solvent .
Industrial Production Methods
Industrial production of this compound often employs a one-step condensation process. This method is advantageous due to its simplicity, high yield, and mild reaction conditions. The process involves adding the reaction raw materials, including 2-[2,2,2-(trifluoroethoxy)-phenol and ethylene carbonate, into a reactor, followed by stirring and heating .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Substitution: It can react with methanesulfonyl chloride to form 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Methanesulfonyl chloride is a common reagent used in substitution reactions involving this compound.
Major Products
Oxidation: Trifluoroacetic acid.
Substitution: 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.
Scientific Research Applications
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of α-1 adrenoceptor blockers such as silodosin.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is involved in the development of pharmaceuticals targeting specific receptors.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol involves its interaction with molecular targets such as receptors and enzymes. For example, it competitively inhibits alcohol dehydrogenase . The compound forms complexes with Lewis bases through hydrogen bonding, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
- 2,2,2-Trifluoroethanol
- 2,2,2-Trifluoroethyl vinyl ether
Uniqueness
2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is unique due to its specific trifluoroethoxy group, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly useful in the synthesis of pharmaceuticals and other specialized chemicals.
Properties
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6,14H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVJRKSWBRZLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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